Compounds structurally related to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, such as thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, have demonstrated selective and effective antimicrobial properties. These compounds have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida spp.2. This suggests that N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide could potentially be developed as an antimicrobial agent, particularly for the treatment of multidrug-resistant infections.
Similarly, bromo and chloro-substituted coumarin derivatives have been evaluated for their antiinvasive and antimigrative properties in cancer cell lines, with significant activity observed in vitro and in vivo3. Although the exact mechanism of action remains to be elucidated, these findings indicate that bromo-substituted compounds, like N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, may have potential applications as antitumor agents.
Derivatives of N-benzyl-2-acetamidopropionamide, which include bromo-substituted compounds, have shown potent anticonvulsant activities. The placement of a small, substituted heteroatom moiety one atom from the C(2) site was found to be an important structural feature for maximal anticonvulsant activity4. This suggests that N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide could also be explored for its potential anticonvulsant properties.
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is an organic compound classified within the acetamide family. It features a complex structure that integrates a benzoyl group, a chlorophenyl group, and a bromoacetamide moiety. This compound is notable for its potential applications in scientific research, particularly in the fields of chemistry and biology.
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is classified as an acetamide due to its functional group characteristics. Its structural components suggest potential reactivity and interactions with various biological molecules, making it a subject of interest in pharmacological research.
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide typically involves the reaction of 2-bromoacetyl chloride with N-(2-benzoyl-4-chlorophenyl)amine. The process requires a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction.
The molecular formula for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is C16H14BrClNO2. Its molecular weight is approximately 351.65 g/mol. The structure includes:
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide can participate in several chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring various chemical pathways relevant to medicinal chemistry.
The mechanism of action for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves its interaction with specific biological targets, such as enzymes and receptors. The hydrophobic nature of the benzoyl and chlorophenyl groups facilitates binding to protein pockets, while the bromoacetamide moiety may engage in covalent modifications with nucleophilic residues on proteins.
Such interactions can lead to inhibition of enzymatic activity or modulation of receptor functions, which are crucial for its potential therapeutic effects .
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide typically appears as a solid at room temperature. Specific melting points and solubility data may vary based on purity and preparation methods.
The compound's reactivity profile includes:
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide has several applications in scientific research:
This compound exemplifies a versatile tool in both organic synthesis and biological research, highlighting its significance across multiple scientific domains.
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide (molecular formula C₁₅H₁₁BrClNO₂, molecular weight 352.61 g/mol) follows a classical amidation approach. The reaction involves the nucleophilic substitution of 2-amino-5-chlorobenzophenone with bromoacetyl bromide under Schotten-Baumann conditions. This method employs a biphasic solvent system (dichloromethane-water) with sodium hydroxide as a base to scavenge the generated hydrogen bromide. The reaction proceeds at 0–5°C to minimize diacylation and thermal degradation of the acid chloride intermediate. The product precipitates as a crystalline solid upon neutralization, yielding 82–85% with 97% purity after recrystallization from methanol-water mixtures [2] [4]. Key parameters include stoichiometric control (1:1.05 molar ratio of amine to bromoacetyl bromide) and rigorous exclusion of moisture to prevent hydrolysis of the acid chloride. The crystalline product exhibits a defined melting point of 108–110°C, serving as a critical purity indicator [2].
Table 1: Characterization Data for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Property | Value |
---|---|
Molecular Weight | 352.61 g/mol |
Melting Point | 108–110°C |
HPLC Purity (Standard) | 97% |
LogP | 3.99 |
InChIKey | VYYHFSBVBDFTML-UHFFFAOYSA-N |
Recrystallization Solvent | Methanol-Water |
Recent advances leverage the electrophilic α-carbon of N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide in asymmetric transformations. The compound serves as a glycine equivalent in Ni(II)-catalyzed dynamic kinetic resolutions for synthesizing non-proteinogenic amino acids. Specifically, chiral Ni(II) complexes derived from (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ligands facilitate enantioselective alkylation. The bromoacetamide moiety undergoes C-alkylation with deprotonated glycine Schiff base Ni(II) complexes, achieving diastereomeric excesses >99% when using the Soloshonok ligand (N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) [3]. This methodology capitalizes on the configurational lability of α-bromo carbonyl compounds under basic conditions, enabling dynamic kinetic resolution where the chiral ligand controls facial selectivity during nucleophilic attack. The reaction tolerates diverse alkyl halides (primary, secondary, benzylic), affording quaternary α-amino acids with 90–98% enantiomeric excess at 25°C in dimethylformamide [3] [5].
Table 2: Catalytic Asymmetric Reactions Using N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Chiral Ligand | Reaction Type | de/ee (%) | Temperature | Reference |
---|---|---|---|---|
(S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide | Glycine Alkylation | >99.5 | 25°C | [3] |
Hamari Binaphthyl-Derived Azepine Ligand | Michael Addition | 98 | -10°C | [3] |
(R)-1-(Naphthyl)ethylamine-Derived Palladium Complex | Heterocyclization | 95 | 60°C | [5] |
Solvent polarity profoundly impacts the nucleophilic substitution kinetics of N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. In aprotic solvents (acetonitrile, dimethylformamide), the reaction with primary amines follows second-order kinetics (first-order in each reactant), with rate constants increasing 50-fold when switching from toluene to dimethylformamide. This acceleration correlates with solvent polarity indexes (dimethylformamide: 6.4 vs. toluene: 2.4), attributed to enhanced stabilization of the dipolar transition state. Conversely, protic solvents like methanol reduce reactivity by hydrogen-bonding to the nucleophile. Optimized conditions for amination use acetonitrile at 60°C with 1.2 equivalents of diisopropylethylamine, achieving complete conversion in <2 hours. For chromatographic analysis, reverse-phase HPLC on Newcrom R1 columns (acetonitrile-water-phosphoric acid mobile phase) resolves reaction components with a retention time of 8.2 minutes under isocratic conditions (65:35 acetonitrile-water). This method monitors coupling efficiency and detects hydrolytic byproducts like 2-bromoacetic acid (retention time: 3.1 minutes) [4]. Kinetic studies reveal an activation energy of 68.5 kJ/mol for ethanolamine coupling, indicating significant temperature sensitivity above 50°C [4].
The 4-chloro substituent in N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide serves dual protective functions: it electronically deactivates the phenyl ring against electrophilic aromatic substitution and sterically blocks ortho positions. This prevents competitive reactions during nucleophilic acyl substitutions targeting the bromoacetamide group. Crucially, the ortho-benzoyl group facilitates crystallization-induced dynamic resolution (CIDR) in Ni(II) complex chemistry. When incorporated into tridentate ligands like the Soloshonok ligand, the 4-chloro group enhances crystalline lattice stability through halogen bonding, enabling >99% diastereomeric purity upon recrystallization. This property permits kilogram-scale synthesis of enantiopure Ni(II) glycinate complexes without racemization at nickel’s chiral center. Additionally, the chloro substituent prevents unwanted ring halogenation during radical reactions, as demonstrated in photoredox alkylations where unsubstituted analogues undergo competing aryl bromination [3]. The combined steric and electronic protection enables chemoselective transformations at the bromoacetamide moiety, underpinning the compound’s utility in multistep syntheses of complex amino acid derivatives [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: